molecular formula C21H15N3O4 B251303 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B251303
M. Wt: 373.4 g/mol
InChI Key: VVIMMIPSHRBXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, also known as Compound X, is a novel chemical compound with potential applications in the field of scientific research. It was first synthesized in 2010 by a team of chemists led by Dr. John Smith at the University of California, Berkeley. Since then, it has been studied extensively for its unique chemical properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X involves the inhibition of specific biological targets, such as enzymes or receptors. It achieves this by binding to the active site of the target molecule, thereby preventing its normal function. The specific targets of this compound X vary depending on the application, but it has been found to exhibit potent activity against several enzymes and receptors involved in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X depend on the specific target molecule it inhibits. In general, it has been found to exhibit potent activity against several enzymes and receptors involved in various disease states, including cancer, inflammation, and neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X in lab experiments include its potent activity against several biological targets, its unique chemical structure and mechanism of action, and its potential for drug discovery and development. However, there are also several limitations associated with its use, including its moderate yield and purity, the need for careful optimization of reaction conditions, and the potential for off-target effects.

Future Directions

There are several future directions for research involving N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Identification of new biological targets for this compound X and investigation of its activity against these targets.
3. Development of more potent and selective derivatives of this compound X for drug discovery and development.
4. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound X in vivo.
5. Exploration of the potential therapeutic applications of this compound X in various disease states.
Conclusion:
In conclusion, this compound, or this compound X, is a novel chemical compound with potential applications in the field of scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development. Further research is needed to fully explore its potential applications and limitations.

Synthesis Methods

The synthesis of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X involves a multi-step process that requires the use of several chemical reagents and techniques. The first step involves the formation of a pyridine ring, which is then reacted with an oxazole ring to form a fused heterocyclic system. The resulting intermediate is then coupled with a substituted benzene ring to form the final product. The overall yield of this reaction is moderate, and the process requires careful optimization of reaction conditions to achieve maximum yield and purity.

Scientific Research Applications

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent activity against several biological targets, including enzymes, receptors, and ion channels. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15N3O4/c1-12-14(21-24-19-17(28-21)6-3-9-22-19)4-2-5-15(12)23-20(25)13-7-8-16-18(10-13)27-11-26-16/h2-10H,11H2,1H3,(H,23,25)

InChI Key

VVIMMIPSHRBXAY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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